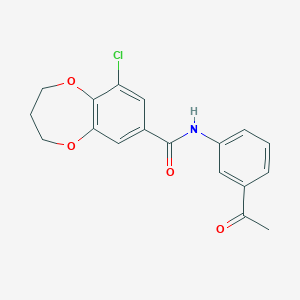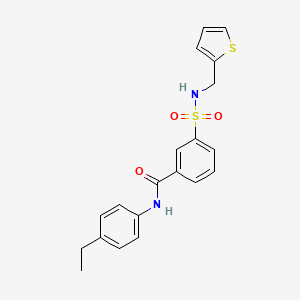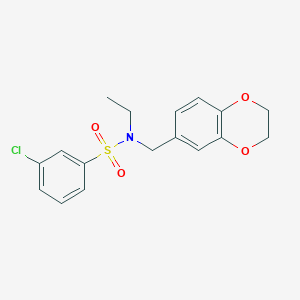
N-(3-acetylphenyl)-6-chloro-3,4-dihydro-2H-1,5-benzodioxepine-8-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-6-chloro-3,4-dihydro-2H-1,5-benzodioxepine-8-carboxamide is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is commonly referred to as "ADB-FUBINACA" and is a synthetic cannabinoid that has been developed for research purposes only. The purpose of
科学的研究の応用
ADB-FUBINACA has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have a high affinity for the cannabinoid receptor CB1 and CB2, which are involved in the regulation of pain, mood, appetite, and immune function. ADB-FUBINACA has also been shown to have anticonvulsant, anxiolytic, and anti-inflammatory properties.
作用機序
The mechanism of action of ADB-FUBINACA is similar to that of other synthetic cannabinoids. It binds to the CB1 and CB2 receptors in the brain and body, which leads to the activation of various signaling pathways. This activation can result in the release of neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
ADB-FUBINACA has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which can lead to feelings of euphoria and relaxation. It has also been shown to decrease the release of glutamate, which is involved in the regulation of pain and inflammation.
実験室実験の利点と制限
ADB-FUBINACA has several advantages for use in lab experiments. It has a high affinity for the CB1 and CB2 receptors, which makes it a useful tool for studying the endocannabinoid system. It is also relatively stable and can be stored for long periods of time. However, there are also limitations to its use. It is highly potent and can be difficult to work with in small quantities. It can also be difficult to obtain due to regulatory restrictions.
将来の方向性
There are several future directions for research on ADB-FUBINACA. One area of interest is its potential as a treatment for epilepsy. Studies have shown that it has anticonvulsant properties and may be effective in reducing seizures. Another area of interest is its potential as a treatment for anxiety and depression. Studies have shown that it has anxiolytic and antidepressant effects and may be useful in treating these disorders. Finally, there is interest in developing new synthetic cannabinoids that are more selective for the CB1 or CB2 receptors, which could lead to more targeted therapeutic applications.
Conclusion:
In conclusion, ADB-FUBINACA is a synthetic cannabinoid that has been the subject of scientific research due to its potential therapeutic applications. It has a high affinity for the CB1 and CB2 receptors and has been shown to have anticonvulsant, anxiolytic, and anti-inflammatory properties. While there are advantages and limitations to its use in lab experiments, there are several future directions for research, including its potential as a treatment for epilepsy, anxiety, and depression, and the development of new synthetic cannabinoids.
合成法
ADB-FUBINACA is synthesized by reacting 6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-carboxylic acid with 3-acetylphenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to form the final product.
特性
IUPAC Name |
N-(3-acetylphenyl)-6-chloro-3,4-dihydro-2H-1,5-benzodioxepine-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO4/c1-11(21)12-4-2-5-14(8-12)20-18(22)13-9-15(19)17-16(10-13)23-6-3-7-24-17/h2,4-5,8-10H,3,6-7H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIDGDBPKDGIET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C(=C2)Cl)OCCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-6-chloro-3,4-dihydro-2H-1,5-benzodioxepine-8-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(furan-2-ylmethylsulfamoyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B7682797.png)
![N-[[5-[2-[4-(4-cyanophenyl)phenoxy]acetyl]thiophen-2-yl]methyl]acetamide](/img/structure/B7682803.png)
![N-(4-hydroxycyclohexyl)-3-[5-(4-methoxyphenyl)furan-2-yl]-N-methylpropanamide](/img/structure/B7682804.png)

![3-Methyl-1-[2-(3-methylphenyl)acetyl]-2-phenylimidazolidin-4-one](/img/structure/B7682810.png)
![N-[[6-methyl-2-(1,2,4-triazol-1-yl)pyridin-3-yl]methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7682820.png)
![4-[(8-Fluoroquinolin-4-yl)amino]-3-methylbutan-1-ol](/img/structure/B7682832.png)


![N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]cyclohexanecarboxamide](/img/structure/B7682858.png)
![[2-(3-Acetamido-4-hydroxyphenyl)-2-oxoethyl] 3-fluoro-4-methylbenzoate](/img/structure/B7682870.png)

![4-acetamido-N-[4-(tetrazol-1-yl)phenyl]benzamide](/img/structure/B7682891.png)
